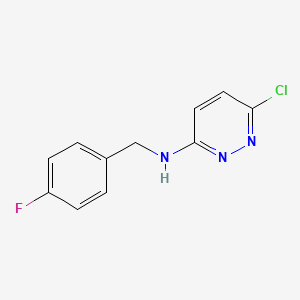

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine (FCP) is a small organic molecule that has been studied in recent years for its potential applications in a variety of scientific research fields. FCP has a unique structure that allows it to act as an agonist or antagonist of certain physiological processes. This makes it an attractive tool for studying the mechanisms of action of various compounds in a laboratory setting.

Scientific Research Applications

Discovery and Characterization of Novel GPR39 Agonists The compound N-(4-fluorobenzyl)-6-chloropyridazin-3-amine has been involved in the discovery and characterization of novel GPR39 agonists. Research identified certain kinase inhibitors as novel GPR39 agonists. The signaling patterns of these compounds were characterized, revealing the unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This indicates potential applications in studying G protein–coupled receptors and understanding their signaling pathways in various physiological and pathological contexts (Sato, Huang, Kroeze, & Roth, 2016).

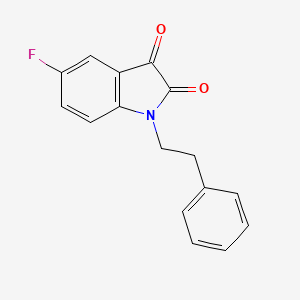

Unusual Synthesis Mechanisms The compound has also been noted in studies involving unusual synthetic mechanisms. In one study, the formation of an unexpected compound was observed during the synthesis process, which led to insights into self-catalyzed N-diarylation and other chemical reaction mechanisms. This highlights the compound's relevance in understanding and optimizing synthetic pathways in medicinal chemistry (Jha, 2005).

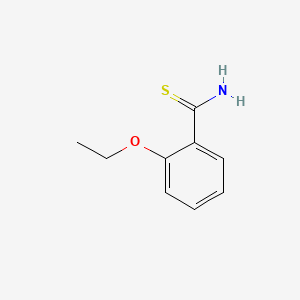

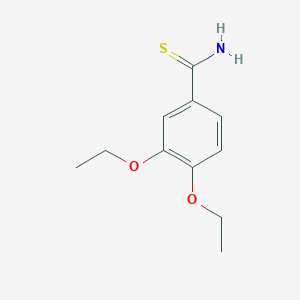

Applications in Drug Discovery Research has shown that N-(4-fluorobenzyl)-6-chloropyridazin-3-amine related structures can serve as scaffolds for developing a variety of polyfunctional systems with potential applications in drug discovery. This involves sequential nucleophilic aromatic substitution processes and highlights the compound's importance in the synthesis of diverse bioactive molecules with potential therapeutic applications (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Solubility and Chemical Properties Understanding the solubility of related compounds in different solvents is crucial for various applications, including formulation development and chemical process optimization. Studies on 6-chloropyridazin-3-amine have provided valuable data on its solubility in various solvents and the corresponding thermodynamic parameters, which can be informative for handling and processing the N-(4-fluorobenzyl) derivative as well (Cao, Liu, Lv, & Yao, 2012).

Mechanism of Action

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide have been shown to target Beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases like Alzheimer’s.

Mode of Action

Based on the structural similarity with other compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and leading to changes in the biochemical processes .

Biochemical Pathways

If it indeed targets beta-secretase 1, it could potentially influence the amyloidogenic pathway in neurons, affecting the production of beta-amyloid peptide .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.

Result of Action

If it indeed targets beta-secretase 1, its action could potentially lead to a decrease in the production of beta-amyloid peptide, influencing the progression of neurodegenerative diseases like alzheimer’s .

properties

IUPAC Name |

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLVFCHUZQYJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429070 |

Source

|

| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

CAS RN |

872102-12-0 |

Source

|

| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)